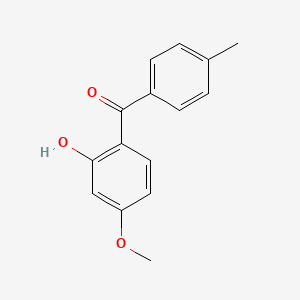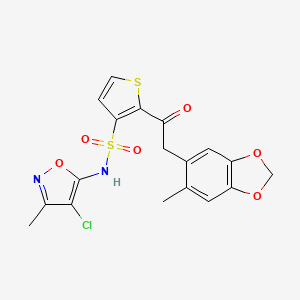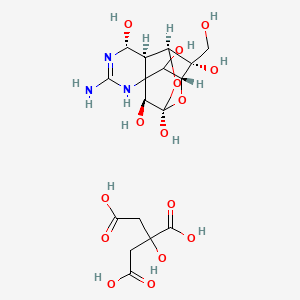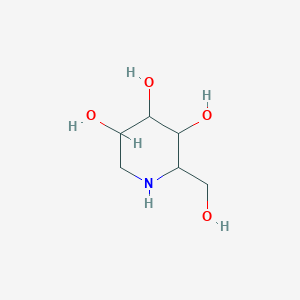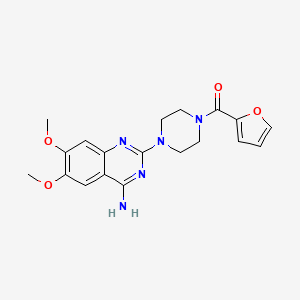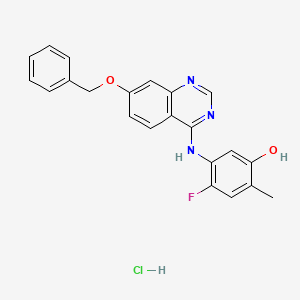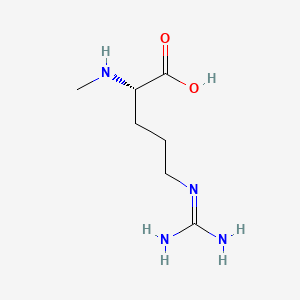
N2-Methyl-L-arginine
Vue d'ensemble
Description
N2-Methyl-L-arginine is a selective L-arginine uptake inhibitor . It inhibits the uptake of arginine by the lysosomal system c in human fibroblasts in vitro .
Synthesis Analysis
The synthesis of N2-Methyl-L-arginine involves a multi-step reaction with 2 steps . The process involves the use of aqueous sodium hydroxide (NaOH) and hydrobromic acid (HBr) in the presence of phenol under heating conditions .
Molecular Structure Analysis
The molecular weight of N2-Methyl-L-arginine is 188.23 . Its molecular formula is C7H16N4O2 . The structure of N2-Methyl-L-arginine is very close to arginine, which allows it to act as a competitive inhibitor .
Chemical Reactions Analysis
N2-Methyl-L-arginine acts as a selective L-arginine uptake inhibitor . It inhibits the uptake of arginine by the lysosomal system c in human fibroblasts in vitro .
Physical And Chemical Properties Analysis
N2-Methyl-L-arginine is soluble up to 100 mM in water . It has a molecular weight of 188.23 and a molecular formula of C7H16N4O2 .
Applications De Recherche Scientifique
Clinical Medicine: PRMT Inhibitors and Disease Treatment
N2-Methyl-L-arginine is a selective inhibitor of L-arginine uptake and has implications in the regulation of protein arginine methyltransferases (PRMTs) . PRMTs are involved in various cellular processes, including transcription, RNA processing, and the DNA damage response. The inhibition of PRMTs by compounds like N2-Methyl-L-arginine is being explored for therapeutic applications in neurodegenerative diseases and cancer .
Biochemistry: Modulation of Arginine Methylation
In biochemistry, N2-Methyl-L-arginine serves as a tool to study the methylation of arginine residues, which is a key post-translational modification affecting protein function . By inhibiting arginine uptake, researchers can investigate the role of arginine methylation in cellular processes and its impact on protein interactions .
Molecular Biology: Understanding Cell Cycle Regulation
N2-Methyl-L-arginine’s role in molecular biology includes the study of cell cycle regulation. Protein arginine methylation, which can be modulated by N2-Methyl-L-arginine, is emerging as a regulator of the cell cycle, influencing the activity of cell cycle regulatory proteins and pathways .
Pharmacology: Nitric Oxide Synthase Inhibition
In pharmacology, N2-Methyl-L-arginine is used to understand the role of nitric oxide synthase (NOS) in various physiological and pathological processes. As an inhibitor of NOS, it helps in dissecting the pathways involved in immune responses and inflammation .
Nutrition: Arginine Supplementation and Health
N2-Methyl-L-arginine’s impact on nutrition research involves studying the effects of arginine supplementation on health outcomes. Arginine is a conditionally essential amino acid, and its availability can influence growth hormone secretion and nitric oxide production. Research on analogs like N2-Methyl-L-arginine can shed light on the metabolic pathways of arginine and its physiological roles .
Environmental Science: Plant Stress Resistance
In environmental science, the analogs of arginine, such as N2-Methyl-L-arginine, are studied for their potential to enhance plant stress resistance. Research indicates that arginine supplementation can improve plant tolerance to abiotic stresses like drought and nitrogen deficiency, which has implications for sustainable agriculture and environmental resilience .
Mécanisme D'action
Target of Action
N2-Methyl-L-arginine primarily targets the L-arginine uptake system . This compound acts as a selective inhibitor of L-arginine uptake, with a Ki value of 500 μM . L-arginine is an essential amino acid involved in various physiological processes, including protein synthesis, wound healing, and immune function .
Mode of Action
N2-Methyl-L-arginine interacts with its target by interrupting the lysosomal system c . This system is responsible for the transport of cationic amino acids like L-arginine into cells . By inhibiting L-arginine uptake, N2-Methyl-L-arginine can affect the availability of L-arginine for various biochemical processes .
Biochemical Pathways
The primary biochemical pathway affected by N2-Methyl-L-arginine is the L-arginine-Nitric Oxide (NO) pathway . L-arginine is the substrate for nitric oxide synthases (NOS), which produce NO and L-citrulline . By inhibiting L-arginine uptake, N2-Methyl-L-arginine can potentially decrease the availability of L-arginine for NO synthesis . This could affect various physiological processes regulated by NO, including vasodilation, immune response, and neurotransmission .
Pharmacokinetics
Given its molecular weight of 18823 and its chemical structure , it can be inferred that it might have good bioavailability
Result of Action
The molecular and cellular effects of N2-Methyl-L-arginine’s action primarily involve the regulation of NO production . By inhibiting L-arginine uptake, N2-Methyl-L-arginine can decrease the availability of L-arginine for NO synthesis . This could lead to reduced NO production, affecting various NO-regulated physiological processes .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-10-5(6(12)13)3-2-4-11-7(8)9/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWVQPHTOUKMDI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179499 | |
| Record name | Arginine, N2-methyl-, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Methyl-L-arginine | |
CAS RN |
2480-28-6 | |
| Record name | N2-Methyl-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine, N2-methyl-, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-METHYL-L-ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RBJ4ZE9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



